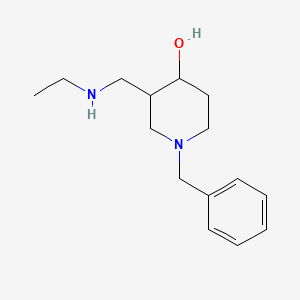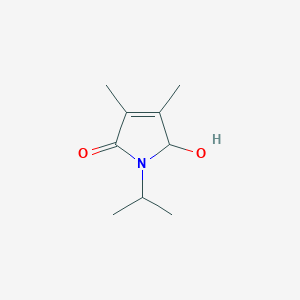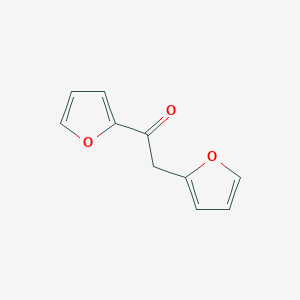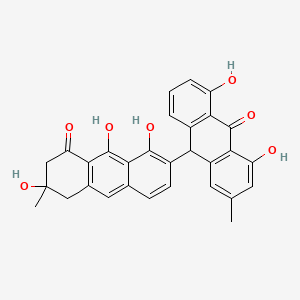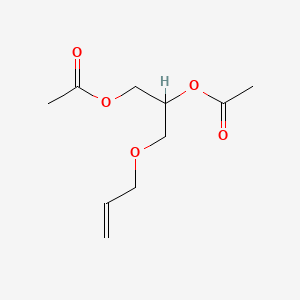
3-Allyloxy-1,2-diacetyl-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allyloxy)propane-1,2-diol diacetate is an organic compound with the molecular formula C10H16O5. It is a derivative of 3-allyloxy-1,2-propanediol, where the hydroxyl groups are acetylated. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)propane-1,2-diol diacetate typically involves the acetylation of 3-allyloxy-1,2-propanediol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(Allyloxy)propane-1,2-diol diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3-(Allyloxy)propane-1,2-diol diacetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
3-(Allyloxy)propane-1,2-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
作用機序
The mechanism of action of 3-(Allyloxy)propane-1,2-diol diacetate involves its ability to undergo acetylation and deacetylation reactions. The compound interacts with enzymes that catalyze these reactions, leading to the formation of acetylated or deacetylated products. These reactions are crucial in various biochemical pathways, including those involved in the regulation of gene expression and protein function .
類似化合物との比較
Similar Compounds
3-Allyloxy-1,2-propanediol: The parent compound, which lacks the acetyl groups.
Glycerol α-monoallyl ether: Similar structure but with only one allyl group.
Allyl glycidyl ether: Contains an epoxide group instead of the diacetate groups.
Uniqueness
3-(Allyloxy)propane-1,2-diol diacetate is unique due to its dual acetyl groups, which enhance its reactivity and make it suitable for specific industrial applications. Its ability to undergo a wide range of chemical reactions also sets it apart from similar compounds .
特性
CAS番号 |
63905-21-5 |
|---|---|
分子式 |
C10H16O5 |
分子量 |
216.23 g/mol |
IUPAC名 |
(2-acetyloxy-3-prop-2-enoxypropyl) acetate |
InChI |
InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3 |
InChIキー |
YOHMQBXKTUQPDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(COCC=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


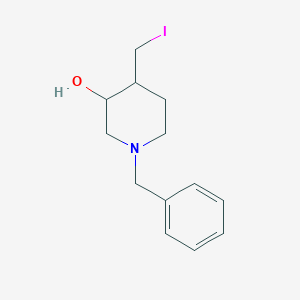
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
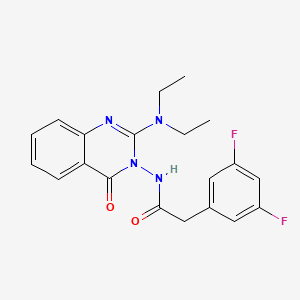
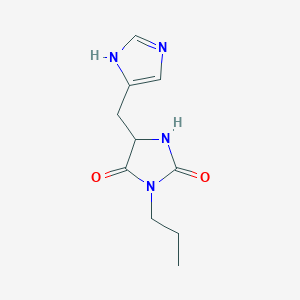
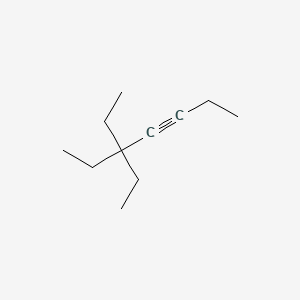
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

